molecular formula C13H18N2O4S B2417086 N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899738-99-9

N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide

Cat. No.: B2417086
CAS No.: 899738-99-9
M. Wt: 298.36
InChI Key: GIQVJYVNJFABSM-UHFFFAOYSA-N
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Description

N-(2-(N-Allylsulfamoyl)ethyl)-3-methoxybenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are limited, its structure, featuring a benzamide core linked to a sulfonamide group, is associated with a range of pharmacological activities. Related sulfonamide-bearing compounds have been investigated for their potential as inhibitors of enzymes like carbonic anhydrase, and for their diuretic, anticancer, and antibacterial properties . The structural motif of a secondary sulfonamide, as found in this compound, is of significant interest for developing new therapeutic agents and biochemical probes . Researchers value this family of compounds for exploring structure-activity relationships and mechanisms of action in various biological systems. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methoxy-N-[2-(prop-2-enylsulfamoyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-7-15-20(17,18)9-8-14-13(16)11-5-4-6-12(10-11)19-2/h3-6,10,15H,1,7-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVJYVNJFABSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Allylsulfamoyl Intermediate: The allylsulfamoyl group can be introduced by reacting allylamine with a sulfonyl chloride derivative under basic conditions.

    Attachment to the Benzamide Core: The intermediate is then reacted with 3-methoxybenzoic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to corresponding amines under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity, leading to changes in cellular function.

Comparison with Similar Compounds

N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Shares the allylsulfamoyl ethyl side chain but differs in the benzamide core structure.

    N-(2-(N-allylsulfamoyl)ethyl)-4-methoxybenzamide: Similar structure with a different position of the methoxy group on the benzamide core.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(2-(N-allylsulfamoyl)ethyl)-3-methoxybenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and comparative studies with similar compounds.

This compound can undergo several chemical reactions, such as:

  • Oxidation : The allyl group can be oxidized to form epoxides or other derivatives.
  • Reduction : The sulfonamide group can be reduced to corresponding amines.
  • Substitution : The methoxy group can participate in nucleophilic substitution reactions.

These reactions suggest that the compound can be modified to enhance its biological activity or target specific pathways in biological systems .

Antimicrobial Properties

Research indicates that derivatives of methoxybenzamide, including this compound, exhibit antimicrobial activities. For example, 3-methoxybenzamide has been shown to inhibit cell division in Bacillus subtilis, leading to filamentation and eventual lysis of cells. This effect is attributed to its interaction with the FtsZ protein, which is crucial for bacterial cell division .

Anticancer Potential

The compound's anticancer potential has been highlighted in various studies. For instance, similar methoxy-substituted benzamides have demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds range from 1.2 µM to 5.3 µM, indicating a strong inhibitory effect on cell proliferation .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, affecting growth and survival.
  • Receptor Interaction : It may act as an agonist or antagonist at specific receptors, modulating signaling pathways.
  • Gene Expression Modulation : The compound could influence gene expression related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological ActivityIC50 (µM)
This compoundC13H18N2O3S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3\text{S}Antimicrobial, AnticancerTBD
N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamideSimilar side chainModerate AnticancerTBD
N-(2-(N-allylsulfamoyl)ethyl)-4-methoxybenzamideSimilar structureAnticancerTBD

The comparison highlights that while these compounds share structural features, their biological activities differ significantly based on substituent positions and functional groups .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of methoxybenzamide. For example:

  • Antiproliferative Activity : A study found that compounds with hydroxyl and methoxy groups exhibited pronounced antiproliferative effects against MCF-7 cells. This suggests that modifications in the molecular structure can enhance biological efficacy .
  • Mechanistic Insights : Another research article discussed how 3-methoxybenzamide affects the FtsZ system during bacterial growth phases. This provides insight into how structural analogs might similarly influence bacterial cell division .

Q & A

Q. How can metabolic stability be improved for in vivo applications?

  • Approach : Introduce deuterium at metabolically labile sites (e.g., allylsulfamoyl ethyl chain) or replace ester linkages with amides. Use liver microsome assays to identify degradation hotspots and refine substituents .

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